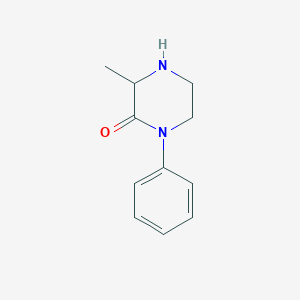
3-Methyl-1-phenylpiperazin-2-one
Descripción general
Descripción
“3-Methyl-1-phenylpiperazin-2-one” is a chemical compound with the molecular formula C11H14N2O . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of “3-Methyl-1-phenylpiperazin-2-one” can be analyzed using various techniques such as mass spectrometry, which manipulates the molecules by converting them into ions using various ionization sources . Electron diffraction can also be used to determine the three-dimensional molecular structures from sub-μm microcrystals .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Methyl-1-phenylpiperazin-2-one” include a molecular weight of 190.24 and a density of 1.092g/cm3 . The boiling point is 390.848ºC at 760 mmHg .Aplicaciones Científicas De Investigación
1. Dopamine Receptor Affinity and Function
Research indicates that phenylpiperazine derivatives, which are structurally related to 3-Methyl-1-phenylpiperazin-2-one, show a high affinity and selectivity for D4 dopamine receptors. One such compound induced penile erection in vivo in rats, an effect inhibited by a D4 selective antagonist, confirming its pathway of action through the dopamine receptors (Enguehard-Gueiffier et al., 2006).
2. Synthesis and Industrial Applications
3-Methyl-1-phenylpiperazin-2-one derivatives have been synthesized through various processes, highlighting their potential for industrial manufacturing. Modifications in the synthesis process, such as the introduction of the Boc group and the reduction of the amide group, have been made for easier application in industrial settings (Yan Zhao-huaa, 2012).
3. Anticonvulsant and Anti-seizure Properties
Compounds derived from 3-Methyl-1-phenylpiperazin-2-one exhibited anticonvulsant activity in the maximum electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. These derivatives showed protection in electrically induced seizures, with some compounds being effective in rats after oral administration. Electrophysiological studies indicated a higher inhibition of NaV1.2 currents compared to phenytoin, a model antiepileptic drug (Kamiński et al., 2013).
4. Serotonin Receptor Affinity and Function
Phenylpiperazine derivatives have been found to have affinities for serotoninergic receptors, with some compounds showing selective affinity for the 5-HT7 receptor. The compounds' effect on α1-adrenoceptor subtypes and inhibitory effect at human 5-HT3A receptors have also been studied (Handzlik et al., 2014).
5. Copper Complex Formation
Research on 3-Methyl-1-phenylpiperazin-2-one derivatives includes the synthesis and physicochemical studies of binuclear Cu(II) complexes. These studies provide insights into the ligand's interaction with copper atoms, which has implications for various industrial and medicinal applications (Karthikeyan et al., 2001).
6. COX-2 Inhibition and Anti-inflammatory Activity
Derivatives of 3-Methyl-1-phenylpiperazin-2-one have been identified as selective ligands for cyclooxygenase-2 (COX-2), showing potential as anti-inflammatory agents. Computational docking studies have shown that these compounds interact with key residues in the active site of COX-2 (Sun et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
3-methyl-1-phenylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-9-11(14)13(8-7-12-9)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOWZCXVWQNVEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501240 | |
| Record name | 3-Methyl-1-phenylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-phenylpiperazin-2-one | |
CAS RN |
72615-77-1 | |
| Record name | 3-Methyl-1-phenylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






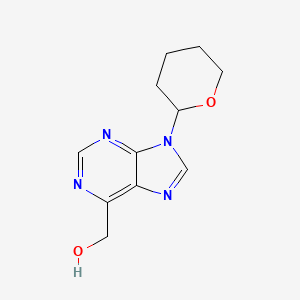
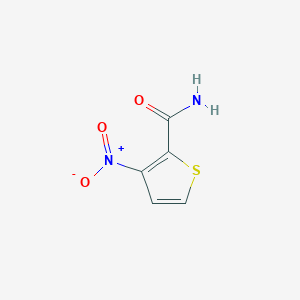

![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(4-methoxyphenyl)amine](/img/structure/B1625391.png)
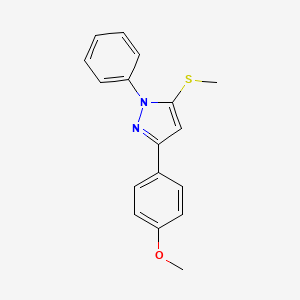

![5,5'-Diisopropyl-3,3'-dimethyl-1,1',4,4'-tetraoxo-1,1',4,4'-tetrahydro-[2,2'-binaphthalene]-6,6',7,7'-tetrayl tetraacetate](/img/structure/B1625395.png)
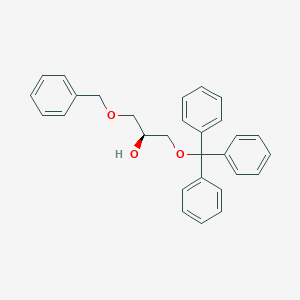
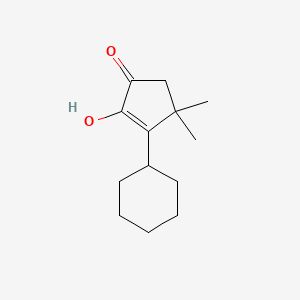
![1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro-](/img/structure/B1625400.png)
